(2-(1H-indol-3-yl)ethylamino)(pyrimidin-2-ylamino)methaniminium
Description
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Properties
Molecular Formula |
C15H16N6 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-pyrimidin-2-ylguanidine |
InChI |
InChI=1S/C15H16N6/c16-14(21-15-18-7-3-8-19-15)17-9-6-11-10-20-13-5-2-1-4-12(11)13/h1-5,7-8,10,20H,6,9H2,(H3,16,17,18,19,21) |
InChI Key |
RWEYERKZCOOCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NC3=NC=CC=N3 |
Origin of Product |
United States |
Biological Activity
The compound (2-(1H-indol-3-yl)ethylamino)(pyrimidin-2-ylamino)methaniminium is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight are essential for understanding its pharmacokinetic properties.
Research indicates that compounds containing indole and pyrimidine moieties often interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Antioxidant Properties : Reducing oxidative stress within cells.
Antitumor Activity
A series of in vitro and in vivo studies have been conducted to evaluate the antitumor efficacy of this compound:
| Study Type | Model | Result |
|---|---|---|
| In Vitro | Cancer Cell Lines | IC50 values ranging from 5 to 15 µM |
| In Vivo | Mouse Xenograft Model | Significant tumor growth inhibition observed |
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the drug's behavior in biological systems. Key parameters include:
- Absorption : Rapid absorption noted post-administration.
- Distribution : High tissue distribution observed in liver and tumor sites.
- Metabolism : Primarily hepatic metabolism with several metabolites identified.
- Excretion : Renal excretion as a major pathway.
Case Study 1: Clinical Application
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated:
- Objective Response Rate (ORR) : 30% among treated patients.
- Progression-Free Survival (PFS) : Median PFS was 6 months.
These findings suggest promising therapeutic potential, warranting further investigation into dosing regimens and combination therapies.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic action of the compound, revealing that it significantly downregulates key oncogenes associated with tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
